

Chemical Identity & Key Properties of Octyl Decanoate

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Compound Focus: Octyl decanoate

CAS No.: 2306-92-5

Cat. No.: S537960

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This table consolidates the fundamental identifying information and quantitative data for **Octyl Decanoate**.

Property	Value
CAS Number	2306-92-5 [1] [2] [3]
Molecular Formula	$C_{18}H_{36}O_2$ [1] [3]
Molecular Weight	284.48 g/mol [1] [3]
Boiling Point	334.0 - 336.0 °C [2]
Flash Point	158.33 °C [2]
Density	0.864 g/cm ³ [1]
Reported LogP	7.67 [3] (also reported as 7.918 [2] and 6.03080 [1])
Synonyms	Octyl Caprate, Decanoic acid, octyl ester [1] [2] [3]

Understanding LogP and Its Significance

The **n-octanol/water partition coefficient (LogP)** is a crucial parameter in scientific research that measures a compound's lipophilicity [4]. It is defined as the ratio of a compound's concentration in the n-octanol phase to its concentration in the water phase at equilibrium [4].

- **Interpretation of Values:** A LogP greater than 1 indicates that a substance is more soluble in fat-like solvents (lipophilic), while a value less than 1 suggests it is more soluble in water (hydrophilic) [4]. A value of 7.67 for **Octyl Decanoate** classifies it as **extremely lipophilic** [4] [3].
- **Key Applications:**
 - **Drug Discovery:** LogP is a key parameter in medicinal chemistry, used to predict a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. It is a central component of rules like the "Rule of Five" [4] [5].
 - **Environmental Toxicology:** Under international conventions like the Stockholm Convention, chemicals with a log Kow greater than 5 are considered to have a high potential for **bioaccumulation** in the fatty tissues of organisms [4].

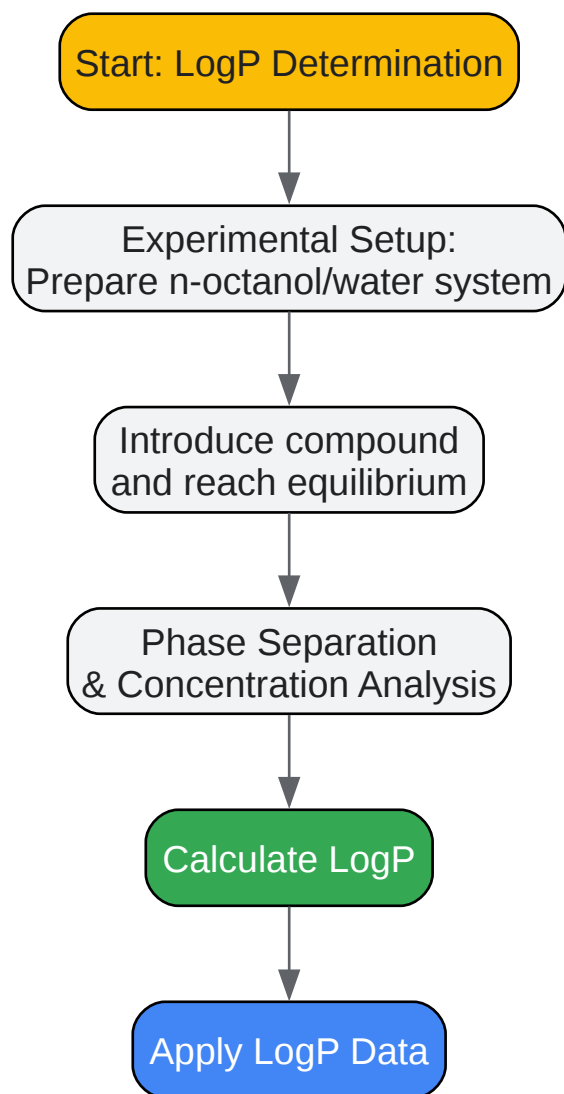
Methodologies for LogP Determination and Analysis

This section outlines the general principles behind common methods for determining and predicting logP values.

Experimental Determination

While specific protocols for **Octyl Decanoate** were not detailed in the search results, the general workflow for determining logP involves creating a biphasic system of n-octanol and water that is saturated with each other [4]. The compound is introduced, the system is agitated to reach equilibrium, and the concentrations in each phase are measured. **High-Performance Liquid Chromatography (HPLC)** is a standard technique for such analyses [3].

The diagram below illustrates the logical workflow for determining LogP, moving from experimental measurement to data application.



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Computational Prediction

For compounds where experimental measurement is difficult, or for high-throughput screening, computational models are widely used [5]. These include:

- **Fragmental Methods (e.g., ClogP):** The molecule is divided into known fragments, and their contributions are summed, often with correction factors [5].
- **Atomic Contribution Methods (e.g., AlogP):** The logP value is calculated as a sum of contributions from individual atom types, typically without correction factors [5].
- **Whole-Molecule Approaches (e.g., MlogP):** These methods use molecular descriptors, such as topological indices, that consider the entire molecule as a whole [5].

Experimental Protocol: HPLC Analysis of Octyl Decanoate

The following method, adapted from an application note, can be used for the analysis of **Octyl Decanoate** [3].

Parameter	Specification
Objective	Analysis of Octyl Decanoate by Reverse Phase (RP) HPLC [3].
HPLC Column	Newcrom R1 (or equivalent reverse-phase column with low silanol activity) [3].
Mobile Phase	Acetonitrile (MeCN), Water, and Phosphoric Acid [3].
MS-Compatibility	For mass spectrometry applications, replace Phosphoric Acid with Formic Acid [3].
Scale & Application	The method is scalable and can be adapted for fast UPLC or for the preparative isolation of impurities [3].

A Guide to LogP Values for Researchers

The varying reported LogP values for **Octyl Decanoate** (7.67 [3], 7.918 [2], and 6.03 [1]) highlight critical considerations for your work:

- **Method Dependency:** Different experimental conditions or prediction algorithms can produce different results. Always note the method used when reporting or comparing values.
- **Verification:** For critical applications, experimental validation of computationally predicted values is highly recommended.
- **Context is Key:** The extremely high LogP of **Octyl Decanoate** confirms its strong lipophilic character, which is a primary factor in its behavior and potential applications.

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